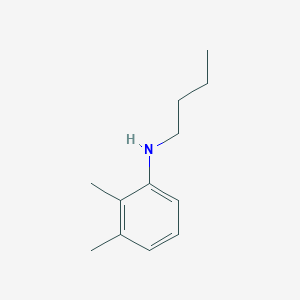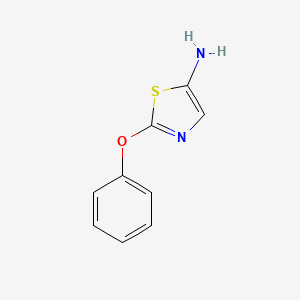
1-Phenylpropane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropane-2-thiol is an organic compound with the molecular formula C₉H₁₂S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpropane-2-thiol can be synthesized through a two-step process. The first step involves the reaction of 1-phenylpropan-2-ol with 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. This reaction produces 1-phenylpropyl-4-methylbenzenesulfonate. The second step involves the reaction of this intermediate with thiourea in ethanol under reflux conditions, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding thiolate anion.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolate anion.
Substitution: Thioethers.
Scientific Research Applications
1-Phenylpropane-2-thiol has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 1-Phenylpropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. It can also undergo redox reactions, which are important in biological systems for maintaining cellular redox balance .
Comparison with Similar Compounds
1-Phenylpropane-2-thiol can be compared with other thiols and related compounds:
Ethanethiol: A simpler thiol with a lower molecular weight and different odor profile.
2-Phenylethanethiol: Similar structure but with a different position of the thiol group.
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and reactivity.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
1-phenylpropane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXIMLSMCEGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
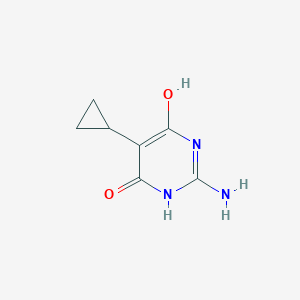
![2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)
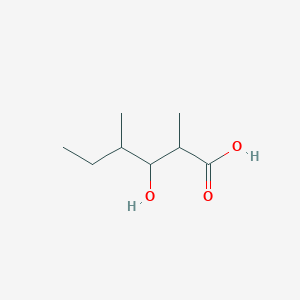
![2-[(Butan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13285512.png)

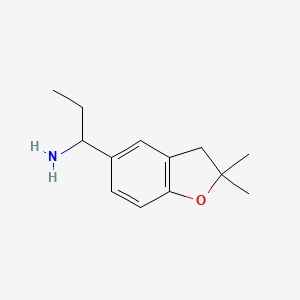

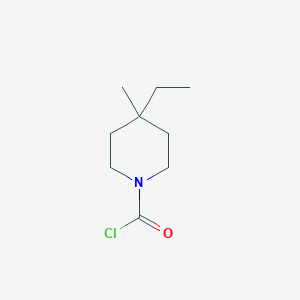
![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
![N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13285551.png)

